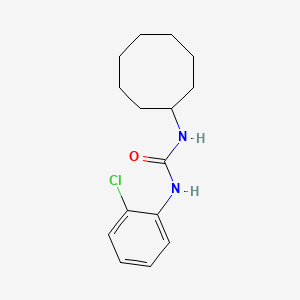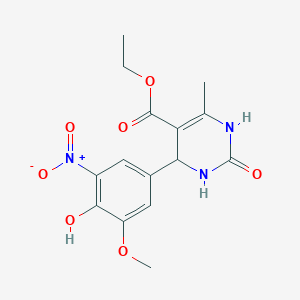![molecular formula C18H20O5 B4992781 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound with a complex molecular structure. It is commonly known as 'MMPB' or '4-methoxyphenyl-3-(3-methoxypropoxy)-benzaldehyde.' The compound is widely used in scientific research and has several applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is known to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been found to have anti-inflammatory effects, which are mediated by the inhibition of COX-2 and the subsequent decrease in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine, an important neurotransmitter for memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde in lab experiments is its diverse range of applications. The compound has been found to have anti-inflammatory properties, inhibit the growth of cancer cells, and inhibit acetylcholinesterase, making it useful for studying various diseases. However, one limitation is the complexity of its synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde. One direction is the study of its potential use in the treatment of Alzheimer's disease. The compound has been found to inhibit acetylcholinesterase, which is important for memory and learning, making it a potential candidate for the development of new Alzheimer's disease treatments. Another direction is the study of its potential use in the treatment of cancer. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other disease areas.
Conclusion:
In conclusion, this compound is a complex compound that has several scientific research applications. Its synthesis method is complex, but its diverse range of applications makes it useful for studying various diseases. The compound has anti-inflammatory properties, inhibits the growth of cancer cells, and inhibits acetylcholinesterase, making it a potential candidate for the development of new treatments for Alzheimer's disease and cancer. Further studies are needed to better understand its mechanism of action and potential applications in other disease areas.
Méthodes De Synthèse
The synthesis of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde involves several steps. The starting material is 4-methoxybenzaldehyde, which is reacted with 3-bromo-1-propanol in the presence of a base to form 3-(4-methoxybenzyl)oxy-1-propanol. This intermediate is then reacted with 3-bromo-1-chloropropane in the presence of a base to form 3-(4-methoxybenzyl)oxy-1-(3-chloropropyl)propan-2-ol. The final step involves the reaction of this intermediate with 3-hydroxybenzaldehyde in the presence of a base to form this compound.
Applications De Recherche Scientifique
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde has several scientific research applications. It has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. The compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Propriétés
IUPAC Name |
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-9-16(10-8-15)22-11-4-12-23-18-14(13-19)5-3-6-17(18)21-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKJAYLDORZSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4992710.png)
![9-butyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B4992711.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(4-ethylbenzyl)-4-piperidinyl]propanamide](/img/structure/B4992760.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4992768.png)

acetate](/img/structure/B4992789.png)
![2-(4-biphenylyl)-2-oxoethyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4992795.png)
